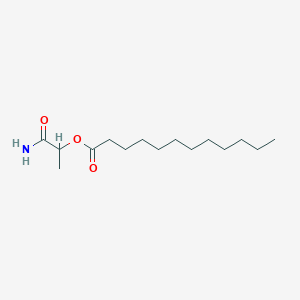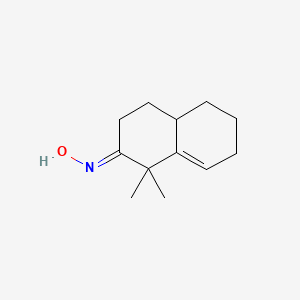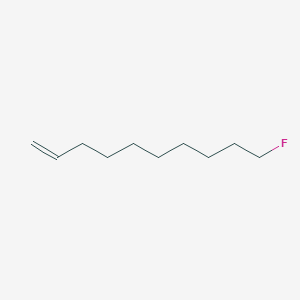
10-Fluorodec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Fluorodec-1-ene is an organic compound with the molecular formula C10H19F. It is a fluorinated alkene, characterized by the presence of a fluorine atom attached to the tenth carbon of a decene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Fluorodec-1-ene typically involves the fluorination of dec-1-ene. One common method is the addition of hydrogen fluoride (HF) to dec-1-ene under controlled conditions. This reaction requires careful handling due to the corrosive nature of HF and the need for specific temperature and pressure conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic fluorination using specialized catalysts that enhance the selectivity and yield of the desired product. These methods are designed to be scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 10-Fluorodec-1-ene can undergo various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane, 10-fluorodecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: 10-Fluorodecane.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
10-Fluorodec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Medicine: Studied for its role in the synthesis of fluorinated analogs of biologically active compounds, which can lead to the development of new drugs with enhanced properties.
Mechanism of Action
The mechanism of action of 10-Fluorodec-1-ene in various applications is primarily related to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological effects. The specific molecular targets and pathways involved depend on the context of the application, such as drug development or materials science .
Comparison with Similar Compounds
1-Fluorodecane: A fluorinated alkane with similar applications but lacking the double bond present in 10-Fluorodec-1-ene.
10-Chlorodec-1-ene: A chlorinated analog that can be used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of fluorine.
10-Bromodec-1-ene: Another halogenated analog with distinct chemical properties and reactivity patterns.
Uniqueness of this compound: this compound is unique due to the combination of the fluorine atom and the double bond, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for introducing fluorine into organic molecules while retaining the versatility of an alkene .
Properties
CAS No. |
1894-08-2 |
|---|---|
Molecular Formula |
C10H19F |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
10-fluorodec-1-ene |
InChI |
InChI=1S/C10H19F/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 |
InChI Key |
CNTQEAWFUNXDFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


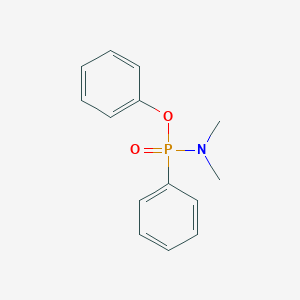
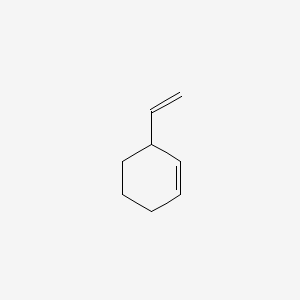
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
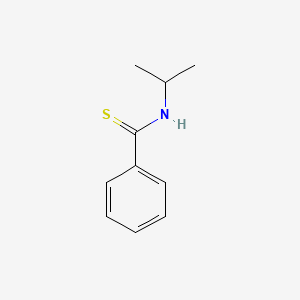
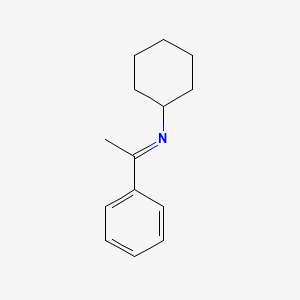
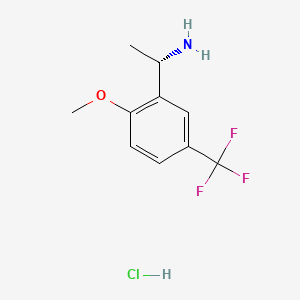
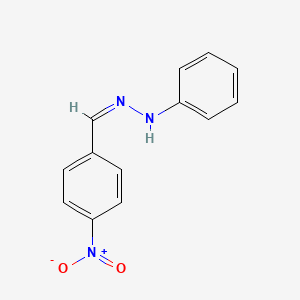
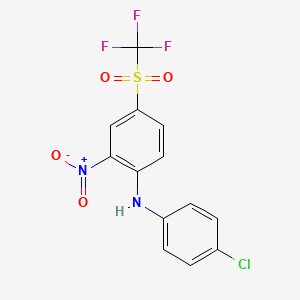
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
